2-(3,4-Dichloro-benzyl)-isothiourea hydrochloride
2-(3,4-Dichloro-benzyl)-isothiourea hydrochloride
MreB is an actin-like protein expressed in bacteria. It determines the rod shape of cells and has critical roles in cell division, chromosome segregation, and cell polarity. MreB perturbing compound A22 is a benzylisothiourea compound that interacts with the ATP binding site of MreB rapidly and reversibly. It blocks normal rod shape formation and inhibits chromosome partitioning in E. coli, inhibiting growth (MIC = 3.1 µg/ml). It interferes with chromosome segregation in C. crescentus by preventing MreB binding to chromosomes. In V. cholerae, A22 prevents the development of normal cell shape and alters nucleoid morphology.
Brand Name:
Vulcanchem
CAS No.:
22816-60-0
VCID:
VC21229964
InChI:
InChI=1S/C8H8Cl2N2S.ClH/c9-6-2-1-5(3-7(6)10)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H
SMILES:
C1=CC(=C(C=C1CSC(=N)N)Cl)Cl.Cl
Molecular Formula:
C8H9Cl3N2S
Molecular Weight:
271.6 g/mol
2-(3,4-Dichloro-benzyl)-isothiourea hydrochloride
CAS No.: 22816-60-0
Cat. No.: VC21229964
Molecular Formula: C8H9Cl3N2S
Molecular Weight: 271.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | MreB is an actin-like protein expressed in bacteria. It determines the rod shape of cells and has critical roles in cell division, chromosome segregation, and cell polarity. MreB perturbing compound A22 is a benzylisothiourea compound that interacts with the ATP binding site of MreB rapidly and reversibly. It blocks normal rod shape formation and inhibits chromosome partitioning in E. coli, inhibiting growth (MIC = 3.1 µg/ml). It interferes with chromosome segregation in C. crescentus by preventing MreB binding to chromosomes. In V. cholerae, A22 prevents the development of normal cell shape and alters nucleoid morphology. |
|---|---|
| CAS No. | 22816-60-0 |
| Molecular Formula | C8H9Cl3N2S |
| Molecular Weight | 271.6 g/mol |
| IUPAC Name | (3,4-dichlorophenyl)methyl carbamimidothioate;hydrochloride |
| Standard InChI | InChI=1S/C8H8Cl2N2S.ClH/c9-6-2-1-5(3-7(6)10)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H |
| Standard InChI Key | VBJNMXMOMSWRDV-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1CSC(=N)N)Cl)Cl.Cl |
| Canonical SMILES | C1=CC(=C(C=C1CSC(=N)N)Cl)Cl.Cl |
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